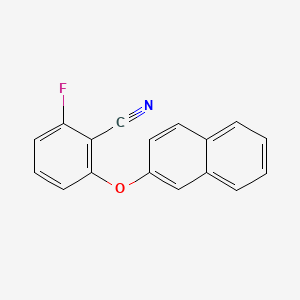
2-methanesulfinylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methanesulfinylbenzamide is an organic compound with the molecular formula C8H9NO2S and a molecular weight of 183.228 g/mol This compound is characterized by the presence of a benzamide group attached to a methanesulfinyl moiety, making it a member of the sulfoxide family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-methanesulfinylbenzamide typically involves the reaction of benzamide with methanesulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methanesulfinylbenzamide undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted benzamide derivatives.
Applications De Recherche Scientifique
2-Methanesulfinylbenzamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfoxide functionality into molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other sulfur-containing compounds
Mécanisme D'action
The mechanism of action of 2-methanesulfinylbenzamide involves its interaction with specific molecular targets. The sulfoxide group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell proliferation, apoptosis, and signal transduction .
Comparaison Avec Des Composés Similaires
- 2-Methylsulfinylbenzamide
- 2-Methyl-sulfinyl-benzamide
- 2-(Methylsulfinyl)benzamide
- 2-Methyl-sulphinylbenzamide
Comparison: 2-Methanesulfinylbenzamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Propriétés
Formule moléculaire |
C8H9NO2S |
|---|---|
Poids moléculaire |
183.23 g/mol |
Nom IUPAC |
2-methylsulfinylbenzamide |
InChI |
InChI=1S/C8H9NO2S/c1-12(11)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H2,9,10) |
Clé InChI |
IPNCCSOWAWOQAL-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)C1=CC=CC=C1C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl(2S)-2-(tert-butoxy)-2-{4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}acetate](/img/structure/B8397175.png)





![4-[1-(2,3-difluoro-phenyl)-ethyl]-1H-imidazole](/img/structure/B8397210.png)






